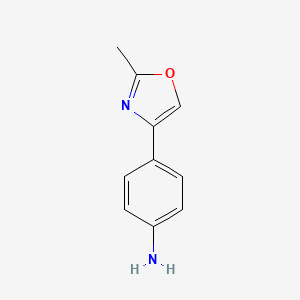
4-(2-Methyl-1,3-oxazol-4-yl)aniline
Übersicht
Beschreibung
“4-(2-Methyl-1,3-oxazol-4-yl)aniline” is a chemical compound with the molecular formula C10H10N2O . It is a derivative of oxazole, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . The compound is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazoline derivatives, which include “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1,3-oxazol-4-yl)aniline” consists of a five-membered oxazole ring attached to an aniline group . The oxazole ring contains one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole derivatives, including “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, have been found to exhibit various biological activities, which are influenced by the substitution pattern in the oxazole derivatives . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “4-(2-Methyl-1,3-oxazol-4-yl)aniline”, organized into distinct sections:
Antimicrobial Activity
Oxadiazoles, including the 1,3,4-oxadiazole scaffold found in compounds like 4-(2-Methyl-1,3-oxazol-4-yl)aniline, have demonstrated a broad spectrum of biological properties. They have been noted for their bactericidal and fungicidal activities, which could make them valuable in developing new antimicrobial agents .
Anticancer Evaluation
The compound’s structure allows for the synthesis of derivatives that can be evaluated for anticancer properties. For instance, the MTT assay can be used to measure the activity of mitochondrial enzymes in living cells, which is a crucial step in anticancer drug development .
Viral Entry Inhibition
Derivatives of honokiol bearing the 1,3-oxazole moiety have been utilized as positive viral entry inhibitors. This suggests potential applications in antiviral therapies, including those targeting SARS-CoV-2 .
Antibacterial and Antimonooxidase Activity
The compound has been used to synthesize benzenesulfonamide derivatives without using highly corrosive reagents. These derivatives have shown promise in antibacterial and antimonooxidase activities .
Biological Activities Review
A comprehensive review of oxazole derivatives has highlighted their significant antibacterial potential against various bacterial strains and fungi. This underscores the compound’s role in synthesizing new agents with potential therapeutic applications .
Pharmaceutical Applications
Oxadiazole scaffolds, including those related to 4-(2-Methyl-1,3-oxazol-4-yl)aniline, have been recognized for their broad spectrum of biological and pharmaceutical applications. They are particularly noted for their bioisosteric properties and presence in commercially successful pharmaceuticals .
Safety and Hazards
While specific safety and hazard information for “4-(2-Methyl-1,3-oxazol-4-yl)aniline” is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(2-Methyl-1,3-oxazol-4-yl)aniline, also known as oxazopt, is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many physiological and pathological processes . Oxazopt acts as an isoform-selective inhibitor of hCA II .
Mode of Action
Oxazopt interacts with hCA II by inhibiting its activity . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM . This indicates that oxazopt has a high affinity for hCA II, thereby effectively inhibiting its function .
Biochemical Pathways
The inhibition of hCA II by oxazopt affects various biochemical pathways. hCA II is involved in the regulation of pH and fluid balance in various tissues . By inhibiting hCA II, oxazopt can influence these physiological processes . .
Result of Action
Oxazopt exhibits a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also shows an antimonooxidase effect in vitro . These effects suggest that oxazopt could have potential applications in treating infections caused by antibiotic-resistant bacteria and conditions related to monooxidase activity .
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREKBLGHMWKXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-oxazol-4-yl)aniline | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

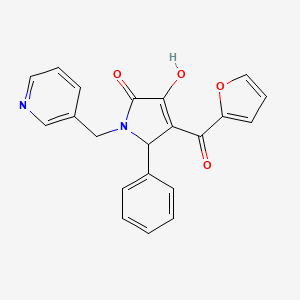
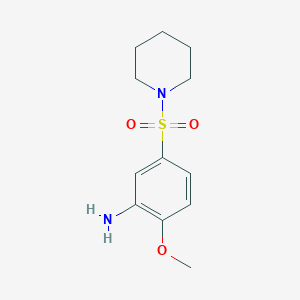
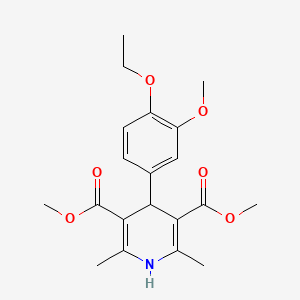
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)


![(5-Fluoro-4-methylpyridin-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2996760.png)

![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2996765.png)
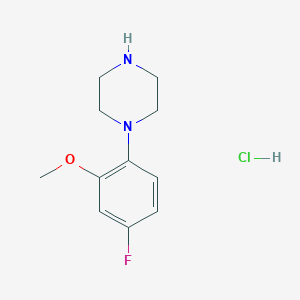

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2996770.png)
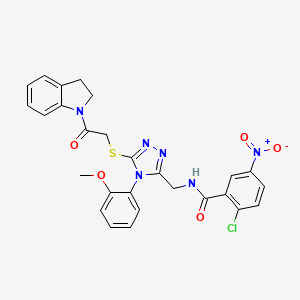
![3-{[7-methyl-4,4-dioxo-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2996774.png)